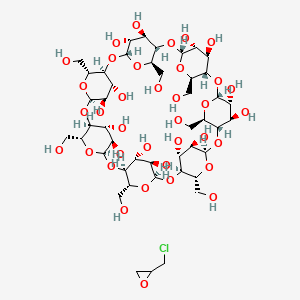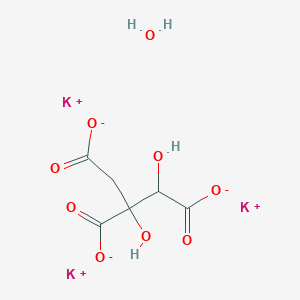
Anhydrous calcium sulfate (with indicator, 10-20 mesh)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anhydrous calcium sulfate (with indicator, 10-20 mesh) is a chemical compound with a unique structure that includes calcium, sulfur, oxygen, and hydrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Anhydrous calcium sulfate (with indicator, 10-20 mesh) typically involves the reaction of calcium salts with sulfur-containing oxidizing agents under controlled conditions. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Anhydrous calcium sulfate (with indicator, 10-20 mesh) may involve large-scale reactions using specialized equipment to handle the reactants and control the reaction environment. The process may include steps such as purification and crystallization to obtain the compound in a pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Anhydrous calcium sulfate (with indicator, 10-20 mesh) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of Anhydrous calcium sulfate (with indicator, 10-20 mesh) include oxidizing agents, reducing agents, and various nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the desired reaction pathway and products.
Major Products
The major products formed from the reactions of Anhydrous calcium sulfate (with indicator, 10-20 mesh) depend on the specific reaction conditions and reagents used. These products can include various calcium and sulfur-containing compounds with different oxidation states and functional groups.
Applications De Recherche Scientifique
Anhydrous calcium sulfate (with indicator, 10-20 mesh) has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: The compound is used in industrial processes, such as catalysis and material synthesis.
Mécanisme D'action
The mechanism of action of Anhydrous calcium sulfate (with indicator, 10-20 mesh) involves its interaction with molecular targets and pathways in chemical and biological systems. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions, and can participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Anhydrous calcium sulfate (with indicator, 10-20 mesh) include other calcium and sulfur-containing compounds, such as calcium sulfate and calcium sulfide.
Uniqueness
What sets Anhydrous calcium sulfate (with indicator, 10-20 mesh) apart from similar compounds is its unique combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
(hydroperoxy-hydroxy-oxo-λ6-sulfanylidene)calcium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.H2O4S/c;1-4-5(2)3/h;1H,(H,2,3) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWIEGCJTPSLFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OOS(=O)(=[Ca])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaH2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,4R,5S,8R,9E,12S,14S,15R,16S,18R,19R,26aS)-8-Ethyl-5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-hexadecahydro-5,19-dihydroxy-3-[(1E)-2-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylethenyl]-14,16-dimethoxy-4,10,12,18-tetramethyl-15,19-epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclotricosine-1,7,20,21(4H,23H)-tetrone](/img/structure/B8084021.png)

![Carbamic acid, N-[2-[(chlorocarbonyl)methylamino]ethyl]methyl-, 1,1-dimethylethyl ester](/img/structure/B8084045.png)




![(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)icosahydro-3 aH-cyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B8084071.png)




